4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride
Brand Name: Vulcanchem
CAS No.: 108894-41-3
VCID: VC0009713
InChI: InChI=1S/C15H17N3O2.ClH/c1-11-10-13(12-6-3-2-4-7-12)17-18(15(11)16)9-5-8-14(19)20;/h2-4,6-7,10,16H,5,8-9H2,1H3,(H,19,20);1H
SMILES: CC1=CC(=N[N+](=C1N)CCCC(=O)O)C2=CC=CC=C2.[Cl-]
Molecular Formula: C15H18ClN3O2
Molecular Weight: 307.77 g/mol

4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride

CAS No.: 108894-41-3

Main Products

VCID: VC0009713

Molecular Formula: C15H18ClN3O2

Molecular Weight: 307.77 g/mol

4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride - 108894-41-3

CAS No. 108894-41-3
Product Name 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride
Molecular Formula C15H18ClN3O2
Molecular Weight 307.77 g/mol
IUPAC Name 4-(6-amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride
Standard InChI InChI=1S/C15H17N3O2.ClH/c1-11-10-13(12-6-3-2-4-7-12)17-18(15(11)16)9-5-8-14(19)20;/h2-4,6-7,10,16H,5,8-9H2,1H3,(H,19,20);1H
Standard InChIKey MDCYBLVSLOPFAZ-UHFFFAOYSA-N
SMILES CC1=CC(=N[N+](=C1N)CCCC(=O)O)C2=CC=CC=C2.[Cl-]
Canonical SMILES CC1=CC(=N[N+](=C1N)CCCC(=O)O)C2=CC=CC=C2.[Cl-]
Synonyms 2-(carboxy-3'-propyl)-3-amino-4-methyl-6-phenylpyridazinium chloride
SR 95103
SR-95103
PubChem Compound 208948
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator